3-O-Methyl-6-fluoro-dopa
3-O-Methyl-6-fluoro-dopa
Brand Name:
Vulcanchem
CAS No.:
107257-16-9
VCID:
VC20815251
InChI:
InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)/t7-/m0/s1/i11-1
SMILES:
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O
Molecular Formula:
C10H12FNO4
Molecular Weight:
228.21 g/mol
3-O-Methyl-6-fluoro-dopa
CAS No.: 107257-16-9
Cat. No.: VC20815251
Molecular Formula: C10H12FNO4
Molecular Weight: 228.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107257-16-9 |
|---|---|
| Molecular Formula | C10H12FNO4 |
| Molecular Weight | 228.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2-(18F)fluoranyl-4-hydroxy-5-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)/t7-/m0/s1/i11-1 |
| Standard InChI Key | KSSIQLKAPFWBCQ-HNQUSOLQSA-N |
| Isomeric SMILES | COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)[18F])O |
| SMILES | COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
| Canonical SMILES | COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
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